An In-depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane
An In-depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane
This technical guide provides a comprehensive overview of TCO-PEG3-amide-C3-triethoxysilane, a heterobifunctional chemical linker. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and applications, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and surface modification for biomedical applications.
Core Chemical Structure and Properties
TCO-PEG3-amide-C3-triethoxysilane is a molecule composed of several key functional moieties: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) linker, an amide bond, a propyl (C3) spacer, and a triethoxysilane (B36694) group. This unique combination of components makes it a versatile tool in bioconjugation and materials science.
The TCO group is a strained alkene that is highly reactive towards tetrazine derivatives in bioorthogonal "click chemistry" reactions. The PEG3 linker is a short, hydrophilic spacer that enhances solubility and reduces steric hindrance. The triethoxysilane group allows for the covalent attachment of the molecule to hydroxylated surfaces, such as silica, glass, and metal oxides.
A visual representation of the chemical structure is provided below:
Caption: Chemical Structure of TCO-PEG3-amide-C3-triethoxysilane.
Quantitative Data Summary
The following table summarizes the key quantitative data for TCO-PEG3-amide-C3-triethoxysilane.
| Property | Value | Reference |
| Chemical Formula | C27H52N2O9Si | [1][2] |
| Molecular Weight | 576.80 g/mol | [3] |
| CAS Number | 2250217-32-2 | [2] |
| Purity | Typically ≥95% | [1][2] |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C, desiccated | [1][2] |
Key Applications and Mechanisms of Action
TCO-PEG3-amide-C3-triethoxysilane has two primary applications stemming from its bifunctional nature: its role as a PROTAC linker and its use in surface modification.
PROTAC Linker in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] TCO-PEG3-amide-C3-triethoxysilane can serve as a component of a PROTAC linker. The TCO group can be used to attach a POI-binding ligand via a tetrazine-TCO ligation, a rapid and bioorthogonal reaction. The other end of the molecule can be incorporated into the PROTAC structure, which includes an E3 ligase ligand.
The signaling pathway for PROTAC-mediated protein degradation is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Surface Modification for Biomedical Applications
The triethoxysilane moiety of TCO-PEG3-amide-C3-triethoxysilane enables its covalent attachment to a variety of inorganic substrates. This process, known as silanization, involves the hydrolysis of the ethoxy groups to form reactive silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds.
This surface modification capability allows for the immobilization of biomolecules on surfaces for applications such as biosensors, microarrays, and cell adhesion studies. The TCO group provides a bioorthogonal handle for the specific attachment of tetrazine-modified proteins, peptides, or other molecules.
The general workflow for surface modification is depicted below.
Caption: General workflow for surface modification and bioconjugation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving TCO-PEG3-amide-C3-triethoxysilane.
Protocol for Surface Modification of Glass Slides
This protocol describes the functionalization of glass slides with TCO-PEG3-amide-C3-triethoxysilane.
Materials:
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Glass microscope slides
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Acetone, ethanol, and deionized water
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Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
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TCO-PEG3-amide-C3-triethoxysilane
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Anhydrous toluene (B28343)
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Nitrogen gas
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Oven
Procedure:
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Cleaning and Activation:
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Clean the glass slides by sonicating in acetone, ethanol, and deionized water for 15 minutes each.
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Dry the slides under a stream of nitrogen.
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Immerse the slides in freshly prepared piranha solution for 30 minutes to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
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Rinse the slides extensively with deionized water and dry with nitrogen.
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Silanization:
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Prepare a 1% (v/v) solution of TCO-PEG3-amide-C3-triethoxysilane in anhydrous toluene.
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Immerse the cleaned and activated slides in the silane solution for 2 hours at room temperature with gentle agitation.
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Remove the slides and rinse with fresh anhydrous toluene to remove any unbound silane.
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Cure the slides in an oven at 110°C for 30 minutes to promote covalent bond formation.
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The TCO-functionalized slides are now ready for bio-conjugation.
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Protocol for TCO-Tetrazine Ligation on a Functionalized Surface
This protocol outlines the conjugation of a tetrazine-modified protein to a TCO-functionalized surface.
Materials:
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TCO-functionalized glass slides (from Protocol 3.1)
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Tetrazine-modified protein of interest
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Phosphate-buffered saline (PBS), pH 7.4
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Blocking buffer (e.g., 3% BSA in PBS)
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Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
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Blocking:
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Incubate the TCO-functionalized slides in blocking buffer for 1 hour at room temperature to minimize non-specific binding.
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Wash the slides three times with wash buffer.
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TCO-Tetrazine Ligation:
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Prepare a solution of the tetrazine-modified protein in PBS at a suitable concentration (e.g., 10-100 µg/mL).
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Incubate the slides with the protein solution for 1-2 hours at room temperature. The reaction is typically rapid.
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Wash the slides thoroughly with wash buffer to remove any unbound protein.
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The surface is now functionalized with the protein of interest and can be used for downstream applications.
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The logical relationship for the TCO-Tetrazine ligation is shown below.
Caption: Logical diagram of the TCO-Tetrazine ligation reaction.
Conclusion
TCO-PEG3-amide-C3-triethoxysilane is a powerful and versatile chemical tool for researchers in drug development and materials science. Its unique combination of a bioorthogonal TCO group and a surface-reactive triethoxysilane moiety enables a wide range of applications, from the synthesis of targeted protein degraders to the creation of functionalized biomaterials. This guide has provided a comprehensive overview of its properties, mechanisms of action, and experimental protocols to facilitate its effective use in the laboratory.
